molecular formula C14H15IO3 B8260868 (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B8260868
M. Wt: 358.17 g/mol
InChI Key: ZOVVCXXJEWJZKP-ZJUUUORDSA-N
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Description

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction, where an iodine atom is added to a phenyl ring.

    Attachment of the Oxoethyl Group: The oxoethyl group is attached to the cyclopentane ring through a nucleophilic substitution reaction, often using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • (1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Uniqueness

The uniqueness of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid lies in its iodophenyl group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly valuable in specific synthetic and research applications where iodine’s unique characteristics are advantageous.

Properties

IUPAC Name

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVVCXXJEWJZKP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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